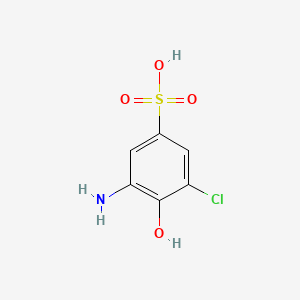
2-Fluorobenzotrifluoride
概要
説明
It is a colorless liquid with a boiling point of approximately 114-115°C and a density of 1.293 g/mL at 25°C . This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
作用機序
Target of Action
2-Fluorobenzotrifluoride is a chemical compound used primarily as a building block in organic synthesis . The primary targets of this compound are the molecules or structures it reacts with during synthesis. Specific targets can vary depending on the particular reaction or synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction. For instance, it has been used in the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl via a nucleophilic aromatic substitution reaction with 2,2′-biphenol . In this reaction, the this compound molecule interacts with the 2,2′-biphenol molecule, leading to the formation of the desired product .
Biochemical Pathways
The specific pathways affected would depend on the nature of the synthesized compound .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used to synthesize 2,2′-bis(trifluoromethylphenoxy)biphenyl . The molecular and cellular effects of its action would depend on the properties of the synthesized compound .
生化学分析
Biochemical Properties
2-Fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the context of microbial defluorination. It has been observed that certain microbes, such as Pseudomonas putida, can defluorinate this compound, leading to the release of fluoride ions . This interaction is facilitated by specific enzymes that catalyze the defluorination process. The compound’s interaction with these enzymes highlights its potential role in environmental bioremediation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. In microbial cells, the compound can induce defluorination reactions, which are crucial for the detoxification of fluorinated organic compounds . This process can influence cell signaling pathways and gene expression related to fluoride ion transport and metabolism. Additionally, the presence of this compound can affect cellular metabolism by altering the activity of enzymes involved in the glycolytic pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, particularly in the context of microbial defluorination.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts . Long-term studies have shown that the presence of this compound can have lasting effects on cellular function, particularly in microbial systems where defluorination processes are ongoing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects . Studies have shown that high doses of this compound can cause adverse effects, including enzyme inhibition and disruption of metabolic pathways . These findings highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its defluorination. The compound interacts with enzymes such as cytochrome P450, which catalyze its metabolism and facilitate the release of fluoride ions . These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluorobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of trifluorotoluene followed by a fluorination reaction. For instance, trifluorotoluene can be brominated using sulfuric acid, potassium bromide, and cuprous bromide to obtain 2-bromotrifluorotoluene. This intermediate is then subjected to fluorination using potassium fluoride in a dimethyl sulfoxide (DMSO) solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of quaternary ammonium salt compounds as catalysts can enhance the efficiency of these reactions .
化学反応の分析
Types of Reactions: 2-Fluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Nitration: The compound can be nitrated using mixed acids to form 5-fluoro-2-nitrobenzotrifluoride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include 2,2’-biphenol and bases such as sodium hydroxide.
Nitration: Mixed acids, typically a combination of nitric acid and sulfuric acid, are used as nitrating agents.
Major Products:
2,2’-Bis(trifluoromethylphenoxy)biphenyl: Formed via nucleophilic aromatic substitution.
5-Fluoro-2-nitrobenzotrifluoride: Formed via nitration.
科学的研究の応用
2-Fluorobenzotrifluoride has a wide range of applications in scientific research:
類似化合物との比較
- 3-Fluorobenzotrifluoride
- 4-Fluorobenzotrifluoride
- Benzotrifluoride
Comparison: 2-Fluorobenzotrifluoride is unique due to the position of the fluorine atom on the benzene ring, which significantly influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 3-fluorobenzotrifluoride and 4-fluorobenzotrifluoride, the ortho position of the fluorine atom in this compound makes it more reactive in nucleophilic aromatic substitution reactions .
特性
IUPAC Name |
1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGHYOIWIALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059940 | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-85-8 | |
| Record name | 2-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,2-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the fluorine-fluorine coupling constant (JFF) in 2-Fluorobenzotrifluoride unique and what does it tell us about the molecule's structure?
A1: The JFF in this compound, specifically between the fluorine atom at the 2-position and the fluorines of the CF3 group, exhibits an unusual temperature dependence. [] This behavior, not commonly observed in other molecules, provides valuable insights into the compound's structural dynamics. Research suggests the presence of two distinct rotational conformations for the CF3 group relative to the benzene ring. [] The relative stability of these conformations is influenced by steric interactions between the CF3 group and the substituents at the 2- and 6-positions on the benzene ring. The observed temperature dependence of JFF arises from the thermal equilibrium between these conformations. [] Essentially, as temperature changes, the molecule shifts its preference for one conformation over another, directly impacting the JFF value.
Q2: How does the size of the substituent at the 6-position on the benzene ring influence the JFF in this compound?
A2: Studies have shown a correlation between the size of the substituent at the 6-position of the benzene ring and the magnitude of the JFF in this compound. [] As the size of the 6-substituent increases, the JFF value also tends to increase. This observation suggests that larger substituents at the 6-position create greater steric hindrance, influencing the preferred rotational conformation of the CF3 group and thereby impacting the JFF. [] This finding highlights the significant role steric effects play in shaping the molecular behavior of this compound.
Q3: Can this compound be used as a starting material to synthesize other useful compounds?
A3: Yes, this compound serves as a key starting material in the synthesis of Beflubutamid, a novel herbicide. [] The synthesis involves a multi-step process where this compound is first nitrated and subsequently reduced to form 4-fluoro-3-trifluoromethylaniline. [] This intermediate then undergoes diazotization, hydrolysis, and further reactions to ultimately yield Beflubutamid. [] This example demonstrates the utility of this compound as a building block in organic synthesis for the development of compounds with potential agricultural applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)



